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molecular formula C16H24N2O3 B8563279 Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate

Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate

Cat. No. B8563279
M. Wt: 292.37 g/mol
InChI Key: GZVFLQCQZQWQOK-UHFFFAOYSA-N
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Patent
US08222254B2

Procedure details

A solution of ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate D1 (8.30 g, 28.38 mmol) and hydrazine monohydrate (8.52 g, 8.3 mL, 170.03 mmol) in ethanol (80 mL) was refluxed for 18 hrs. The solvent was evaporated under reduced pressure, the resulting solid was slurred in 50% acetone in hexane, filtered and dried to afford 6.80 g (87%) 3-[4-(2-methoxyphenyl)piperazino]propanohydrazide D2 as a white solid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([O:19]CC)=O)[CH2:11][CH2:10]1.O.[NH2:23][NH2:24]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([NH:23][NH2:24])=[O:19])[CH2:11][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(=O)OCC
Name
Quantity
8.3 mL
Type
reactant
Smiles
O.NN
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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